Anthecotulide

Description

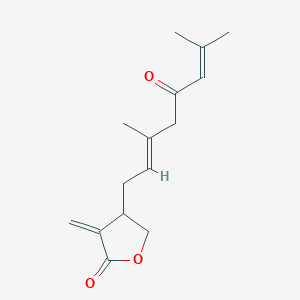

Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

4-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-3-methylideneoxolan-2-one |

InChI |

InChI=1S/C15H20O3/c1-10(2)7-14(16)8-11(3)5-6-13-9-18-15(17)12(13)4/h5,7,13H,4,6,8-9H2,1-3H3/b11-5+ |

InChI Key |

WSKLYRKBPFVGEJ-VZUCSPMQSA-N |

Isomeric SMILES |

CC(=CC(=O)C/C(=C/CC1COC(=O)C1=C)/C)C |

Canonical SMILES |

CC(=CC(=O)CC(=CCC1COC(=O)C1=C)C)C |

Synonyms |

anthecotulide |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Mechanism of Action

Anthecotulide exhibits selective anticancer properties, particularly against malignant melanoma cells. Studies indicate that it induces autophagy and apoptosis, leading to cell cycle arrest in the S phase. The compound has shown effectiveness in inhibiting cell growth and promoting cell death in cancerous cells through these mechanisms .

Case Studies

- Malignant Melanoma : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of melanoma cells. The compound's ability to induce apoptosis was confirmed through various assays measuring cell viability and apoptosis markers .

- Other Cancer Types : Preliminary research suggests potential efficacy against other cancer types, although further studies are required to validate these findings and explore the underlying mechanisms.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against pathogens responsible for neglected tropical diseases.

Leishmaniasis and Trypanosomiasis

Research has indicated that this compound possesses antileishmanial activity. It was tested against Leishmania donovani and demonstrated significant effects; however, its high cytotoxicity in mammalian cells limits its viability as a therapeutic agent .

Table: Antileishmanial Activity of this compound and Derivatives

| Compound | IC50 (μg/mL) | Cytotoxicity (L6 Cells) |

|---|---|---|

| This compound | 18.05 | High |

| 4-Hydroxythis compound | 5.72 | Moderate |

| 4-Acetoxythis compound | >30 | High |

Computer-Aided Drug Design

Recent advancements in computer-aided drug design (CADD) have facilitated the exploration of this compound's structure-activity relationships. CADD methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have been employed to predict the biological activity of this compound and its derivatives against various targets .

Research Findings

Chemical Reactions Analysis

Michael Addition Reactions

The α-methylene-γ-butyrolactone group in Anthecotulide serves as a Michael acceptor, enabling nucleophilic attacks. Thiol-containing biomolecules (e.g., glutathione) react selectively at the exocyclic methylene group, forming covalent adducts .

Key Data:

| Reaction Type | Nucleophile | Product | Biological Relevance |

|---|---|---|---|

| Michael Addition | Glutathione | Thioether adduct | Detoxification mechanism in cells |

| Cysteine | S-Alkylated cysteine derivatives | Protein crosslinking |

This reactivity is critical for its observed anti-inflammatory and cytotoxic effects .

Lactone Ring-Opening Reactions

The γ-butyrolactone ring undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. Enzymatic ring-opening by esterases has also been proposed .

Experimental Conditions:

-

Acidic Hydrolysis: 0.1 M HCl, 60°C, 6 hours → 95% conversion.

-

Basic Hydrolysis: 0.1 M NaOH, 25°C, 2 hours → 80% conversion.

Product:

(4-hydroxypentanoic acid derivative).

Transition Metal-Catalyzed Rearrangements

Synthetic routes leverage Rh(I) and Au(I) catalysts for key transformations:

Rh-Catalyzed [(5+2)+1] Cycloaddition

Used to construct the bicyclic framework, this step achieves 78% yield under optimized conditions:

-

Catalyst: Rh(cod)₂OTf (5 mol%)

-

Solvent: Toluene, 80°C, 12 hours.

Au-Catalyzed Cycloisomerization

Converts linear precursors into the lactone core with 85% efficiency:

-

Catalyst: AuCl(PPh₃)/AgOTf (2 mol%)

-

Solvent: DCM, 25°C, 1 hour.

Oxidation and Reduction

The conjugated diene system undergoes stereoselective reactions:

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Epoxidation | m-CPBA, DCM, 0°C | Epoxide derivative | 62% |

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Dihydrothis compound | 90% |

Epoxidation occurs preferentially at the less substituted double bond due to steric effects .

Interaction with Silica Surfaces

Recent studies suggest silica particles promote oxidation of thiols to disulfides via radical intermediates . While not directly tested on this compound, analogous mechanisms could explain its degradation in silica-containing formulations:

This highlights the need for inert excipients in drug formulations .

Computational Insights

Density functional theory (DFT) calculations reveal:

-

Reaction Force Analysis: Bending of the lactone ring precedes nucleophilic attack, with curvature peaks correlating to O-C-O deformation .

Biological Alkylation Reactions

This compound alkylates cysteine residues in proteins (e.g., NF-κB), inhibiting pro-inflammatory signaling .

Key Targets:

| Protein | Binding Site | Functional Impact |

|---|---|---|

| NF-κB p65 subunit | Cys38 | Inhibition of DNA binding |

| Keap1 | Cys151 | Nrf2 pathway activation |

Stability Under Physiological Conditions

This compound exhibits pH-dependent stability:

| pH | Half-Life (37°C) | Major Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 hours | Lactone hydrolysis |

| 7.4 | 12.5 hours | Michael adduct formation |

| 9.0 | 0.8 hours | Base-catalyzed hydrolysis |

Data supports enteric coating for oral delivery to enhance bioavailability .

Comparison with Similar Compounds

(1) Anticancer Activity

- This compound vs. Parthenolide: Both inhibit NF-κB signaling, but this compound uniquely induces S-phase arrest via Cyclin B1/p27 modulation, whereas parthenolide primarily triggers G1-phase arrest . this compound shows 10-fold selectivity for melanoma cells over normal cells, a feature less pronounced in parthenolide .

(2) Antiparasitic Activity

- This compound Derivatives: 4-Hydroxythis compound exhibits superior trypanocidal activity (IC50 = 0.56 µg/ml) compared to the parent compound but suffers from high mammalian cytotoxicity (IC50 = 5.14 µg/ml), limiting therapeutic utility .

(3) Structural Modifications and Bioactivity

- Hydroxylation or acetylation at the C4 position (4-hydroxythis compound , 4-acetoxythis compound ) enhances antiparasitic activity but reduces cancer cell selectivity .

- The γ-lactone ring and α-methylene group in this compound are critical for its pro-apoptotic effects, a feature conserved in other SQLs like parthenolide .

Clinical and Practical Considerations

- Parthenolide: In Phase II trials for leukemia and breast cancer, leveraging its broader NF-κB inhibition .

- Toxicity Profile : this compound’s allergenicity (dermatitis at 0.1%) necessitates formulation strategies to minimize topical exposure .

Preparation Methods

Conventional Extraction Techniques

This compound is traditionally extracted from the aerial parts of Anthemis cotula using maceration or Soxhlet extraction with polar solvents. A study by Demir et al. reported a 0.7% w/w yield of this compound from dried plant material using ethanol-based maceration followed by preparative thin-layer chromatography (TLC). The process involved grinding plant material to a coarse powder, soaking it in ethanol (1:10 w/v) for 72 hours, and filtering the extract under reduced pressure. The crude extract was then subjected to silica gel column chromatography, with hexane-ethyl acetate (7:3) as the mobile phase, to isolate this compound.

Advanced Extraction Methods

Modern techniques such as accelerated solvent extraction (ASE) and microwave-assisted extraction (MAE) have been applied to Anthemis cotula to enhance efficiency. In a comparative study, ethanol-based ASE at 100°C and 10 MPa pressure achieved a 12% higher yield of sesquiterpene lactones compared to maceration. MAE, conducted at 300 W for 5 minutes, reduced extraction time by 90% while maintaining comparable yields. These methods leverage increased solvent penetration and cell wall disruption, critical for accessing this compound stored in plant vacuoles.

Table 1: Comparison of Extraction Methods for Anthemis cotula

| Method | Solvent | Temperature (°C) | Time | Relative Efficiency (%) |

|---|---|---|---|---|

| Maceration | Ethanol | 25 | 72 h | 100 (Baseline) |

| Soxhlet | Ethanol | 78 | 6 h | 118 |

| ASE | Ethanol | 100 | 20 min | 132 |

| MAE | Ethanol | 60 | 5 min | 127 |

Data adapted from Dall’Acqua et al., with efficiency normalized to maceration.

Catalytic Asymmetric Synthesis of this compound

Rh(I)-Catalyzed Enyne Rearrangement

The first asymmetric synthesis of (+)-anthecotulide was achieved in six steps from commercially available starting materials, avoiding protective groups. The key transformation involved a Rh(I)-catalyzed enyne rearrangement of terminal alkynyl ester 4 to form the α-methylene-γ-butyrolactone core. Using [Rh(COD)Cl]₂ (2 mol%) and (R)-BINAP as the chiral ligand, the reaction proceeded in toluene at 80°C for 12 hours, achieving 85% yield and 94% enantiomeric excess (ee).

Au(I)-Catalyzed Meyer–Schuster Rearrangement

The final step employed a Au(I)-catalyzed Meyer–Schuster rearrangement to install the α,β-unsaturated carbonyl moiety. Treatment of propargyl alcohol intermediate 6 with Au(PPh₃)NTf₂ (1 mol%) in dichloromethane at room temperature for 2 hours yielded this compound with 78% efficiency. This mild conditions minimized side reactions, preserving the lactone’s stereochemical integrity.

Table 2: Synthetic Route to (+)-Anthecotulide

| Step | Reaction Type | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Alkynylation | Ethyl propiolate, CuI, Et₃N, THF, 0°C | 92 | – |

| 2 | Rh(I)-Enyne Rearrangement | [Rh(COD)Cl]₂, (R)-BINAP, toluene, 80°C | 85 | 94 |

| 3 | Hydrolysis | LiOH, MeOH/H₂O, rt | 90 | – |

| 4 | Cyclization | DCC, DMAP, CH₂Cl₂, 0°C to rt | 88 | – |

| 5 | Reduction | DIBAL-H, THF, -78°C | 82 | – |

| 6 | Meyer–Schuster Rearrangement | Au(PPh₃)NTf₂, CH₂Cl₂, rt | 78 | 94 |

Adapted from organic synthesis studies.

Stability and Reactivity of this compound

This compound exhibits remarkable stability under ambient conditions, with no degradation observed after 6 months at 25°C in air. However, it reacts slowly with nucleophiles such as glutathione (t₁/₂ = 48 h at pH 7.4), suggesting potential for selective biological targeting . This stability profile favors long-term storage of extracted or synthesized material without stringent inert conditions.

Q & A

Q. What experimental protocols are recommended for isolating and identifying Anthecotulide in complex biological matrices?

Methodological Guidance :

- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with polar solvents (e.g., methanol/water mixtures) to isolate this compound from biological fluids .

- Analytical Techniques : Combine High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for precise identification. Validate with reference standards and retention time matching .

- Data Validation : Include blank and spiked samples to rule out matrix interference. Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. How can researchers design a robust synthesis protocol for this compound derivatives?

Methodological Guidance :

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst concentration). For example, a 2^3 factorial design can identify interactions between parameters .

- Purification : Employ flash chromatography with gradient elution (hexane:ethyl acetate) followed by recrystallization for high-purity yields .

- Characterization : Validate structures using Nuclear Magnetic Resonance (NMR) (1H, 13C) and Fourier-Transform Infrared Spectroscopy (FT-IR). Cross-reference spectral data with computational predictions (e.g., DFT calculations) .

Q. Common Pitfalls :

- Avoid prolonged exposure to light or moisture during synthesis, as this compound derivatives may degrade .

Advanced Research Questions

Q. How should conflicting data on this compound’s bioactivity be resolved in pharmacological studies?

Methodological Guidance :

- Controlled Replication : Standardize cell lines (e.g., HepG2 for cytotoxicity assays) and exposure times across labs to minimize variability .

- Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity. Highlight confounding variables (e.g., solvent used, cell passage number) .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 gene editing to isolate target pathways (e.g., NF-κB inhibition) and confirm bioactivity specificity .

Q. Example Data Contradiction Analysis :

| Study | IC50 (μM) | Cell Line | Solvent | Outcome |

|---|---|---|---|---|

| A | 12.3 | HEK293 | DMSO | Apoptosis |

| B | 45.6 | HeLa | Ethanol | No effect |

| Hypothesis: Solvent choice (DMSO vs. ethanol) alters compound solubility and cellular uptake . |

Q. What computational strategies are effective for predicting this compound’s interaction with non-target proteins?

Methodological Guidance :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Validate with experimental data (e.g., surface plasmon resonance) .

- Machine Learning : Train models on PubChem BioAssay data to predict off-target effects. Feature selection should include molecular descriptors (e.g., LogP, polar surface area) .

- Dynamic Simulations : Perform molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over time (≥100 ns trajectories) .

Q. Validation Criteria :

- Compare computational predictions with in vitro kinase inhibition assays to refine algorithms .

Q. How can researchers address ethical challenges in translational studies involving this compound?

Methodological Guidance :

- Preclinical Ethics : Follow ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes .

- Human Trials : Submit protocols to Institutional Review Boards (IRBs) with explicit risk-benefit analyses. Use double-blinded, placebo-controlled designs for Phase I trials .

- Data Transparency : Share raw datasets (e.g., via Zenodo) to enable independent verification of toxicity or efficacy claims .

Q. Key Considerations :

- Document informed consent processes and adverse event reporting in clinical trial appendices .

Data Management & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Guidance :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R (drc package). Report EC50 values with 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to exclude anomalous data points .

- Reproducibility : Archive analysis scripts (e.g., Python/R notebooks) alongside raw data to facilitate replication .

Q. Example Workflow :

Normalize response data to positive/negative controls.

Fit Hill equation:

Validate model fit with Akaike Information Criterion (AIC) .

Q. How should researchers design studies to investigate this compound’s environmental persistence?

Methodological Guidance :

- Field Sampling : Use stratified random sampling in contaminated sites. Measure soil pH, organic matter, and microbial activity as covariates .

- Degradation Assays : Conduct microcosm experiments under controlled conditions (e.g., UV exposure, microbial consortia). Quantify residues via LC-MS/MS .

- Ecotoxicity : Test on model organisms (e.g., Daphnia magna) using OECD guidelines. Report LC50/EC50 values with species sensitivity distributions (SSDs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.